Butanal, 2-mercapto-

Description

BenchChem offers high-quality Butanal, 2-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

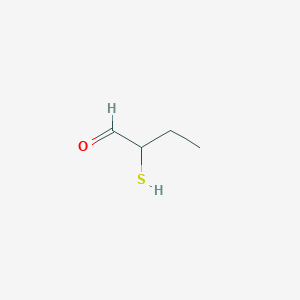

Properties

CAS No. |

53101-85-2 |

|---|---|

Molecular Formula |

C4H8OS |

Molecular Weight |

104.17 g/mol |

IUPAC Name |

2-sulfanylbutanal |

InChI |

InChI=1S/C4H8OS/c1-2-4(6)3-5/h3-4,6H,2H2,1H3 |

InChI Key |

AKLOIDCXSWPTQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptoethanol: Chemical Properties and Structure

Please Note: This guide provides a comprehensive overview of 2-mercaptoethanol. Initial searches for "2-mercaptobutanal" did not yield significant results for a compound with that specific name, suggesting a possible typographical error. The information presented here pertains to the widely studied and utilized compound, 2-mercaptoethanol.

Introduction

2-Mercaptoethanol (also known as β-mercaptoethanol, BME, or 2-ME) is a chemical compound with the formula HSCH₂CH₂OH. It is a versatile reagent widely employed in biological and chemical research.[1][2] Its bifunctional nature, containing both a thiol (-SH) and a primary alcohol (-OH) group, dictates its chemical reactivity and utility. This guide provides a detailed examination of its chemical properties, structure, synthesis, and common applications, with a focus on its role as a potent reducing agent in protein chemistry.

Chemical Structure and Identification

The structure of 2-mercaptoethanol consists of a two-carbon ethylene backbone with a thiol group at one end and a hydroxyl group at the other.

IUPAC Name: 2-sulfanylethan-1-ol

Chemical Formula: C₂H₆OS

Molecular Structure:

Chemical structure of 2-mercaptoethanol.

Physicochemical Properties

2-Mercaptoethanol is a clear, colorless liquid with a distinct and unpleasant odor.[3] Its physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Weight | 78.13 g/mol | [4] |

| CAS Number | 60-24-2 | [4] |

| EC Number | 200-464-6 | [4] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Disagreeable, stench | [3][5] |

Thermodynamic Properties

| Property | Value | Reference |

| Melting Point | -100 °C | [5] |

| Boiling Point | 157-158 °C | [5] |

| Flash Point | 73 °C (163.4 °F) | [5] |

| Autoignition Temperature | 295 °C (563 °F) | [5] |

| Density | 1.114 g/cm³ at 25 °C | |

| Vapor Pressure | 1 mmHg at 20 °C | [6] |

| Vapor Density | 2.69 (vs air) | [6] |

Solubility and Partition Coefficients

| Property | Value | Reference |

| Solubility in Water | Miscible | [3] |

| logP (Octanol/Water Partition Coefficient) | -0.056 | [5] |

Synthesis of 2-Mercaptoethanol

Industrially, 2-mercaptoethanol is synthesized through the reaction of ethylene oxide with hydrogen sulfide. This reaction is typically catalyzed by thiodiglycol and various zeolites.

Industrial synthesis of 2-mercaptoethanol.

Chemical Reactivity and Applications

The primary utility of 2-mercaptoethanol stems from its potent reducing properties, specifically its ability to cleave disulfide bonds.[1][2]

Reduction of Disulfide Bonds

2-Mercaptoethanol readily reduces disulfide bonds (-S-S-) to their corresponding thiols (-SH). This reaction is crucial in protein chemistry for denaturing proteins and separating protein subunits held together by disulfide bridges.[1][2] The reaction proceeds via a thiol-disulfide exchange mechanism.

Cleavage of a disulfide bond by 2-mercaptoethanol.

This reactivity is fundamental to its application in techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where it is used to ensure proteins are fully denatured and migrate according to their molecular weight.[5][7]

Other Applications

Beyond its role as a reducing agent in proteomics, 2-mercaptoethanol is also used as:

-

A corrosion inhibitor.[8]

-

An intermediate in the synthesis of PVC heat stabilizers, pharmaceuticals, and pesticides.[8][9]

-

A component in cell culture media to prevent oxidative stress.

Experimental Protocols

Protein Reduction for SDS-PAGE

Objective: To denature proteins and reduce disulfide bonds in a protein sample prior to analysis by SDS-PAGE.

Materials:

-

Protein sample

-

2x Laemmli sample buffer (containing SDS, Tris-HCl, glycerol, and bromophenol blue)

-

2-Mercaptoethanol

-

Heating block or water bath

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

To a microcentrifuge tube containing the protein sample, add an equal volume of 2x Laemmli sample buffer.

-

Add 2-mercaptoethanol to the sample mixture to a final concentration of 5% (v/v).

-

Vortex the tube briefly to ensure thorough mixing.

-

Heat the sample at 95-100°C for 5-10 minutes to facilitate denaturation and reduction.

-

After heating, centrifuge the tube briefly to collect the sample at the bottom.

-

The sample is now ready for loading onto an SDS-PAGE gel.[10]

Workflow for protein sample preparation for SDS-PAGE.

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of 2-mercaptoethanol can be found in various chemical databases. The following provides a general overview.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Typically run in a deuterated solvent such as CDCl₃. The spectrum will show characteristic peaks for the protons on the carbons adjacent to the sulfur and oxygen atoms, as well as the protons of the hydroxyl and thiol groups.[11]

-

¹³C NMR: Provides information on the carbon skeleton, with distinct signals for the two carbon atoms.[12]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Signaling Pathways

2-Mercaptoethanol is primarily utilized as an in vitro laboratory reagent and is not known to be a direct participant in physiological signaling pathways in the same manner as endogenous signaling molecules. However, its ability to influence the cellular redox environment means it can impact cellular processes in culture. For instance, it has been shown to affect in vitro immune cell functions and lymphocyte proliferation, likely by maintaining a reduced state and protecting cells from oxidative stress.[16][17] There is also research into its effects on signaling pathways related to osteoclast inhibition in specific experimental contexts.[18]

Safety and Handling

2-Mercaptoethanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is toxic if swallowed, inhaled, or absorbed through the skin.[7] It is also a skin and eye irritant.[7] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-Mercaptoethanol is a cornerstone reagent in life sciences and chemistry, primarily valued for its efficacy as a reducing agent. Its simple structure belies a chemical versatility that makes it indispensable for a wide range of applications, from fundamental protein research to industrial synthesis. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Reducing offsite modifications using 2-mercaptoethanol for LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Mercaptoethanol(60-24-2) 13C NMR spectrum [chemicalbook.com]

- 13. 2-Mercaptoethanol(60-24-2) IR Spectrum [m.chemicalbook.com]

- 14. Ethanol, 2-mercapto- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Review: 2-Mercaptoethanol alteration of in vitro immune functions of species other than murine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Mercaptoethanol acts at the restricted stage of interleukin-2 dependent lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Mercaptobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobutanal is a reactive sulfur-containing aldehyde with potential applications in flavor chemistry, materials science, and as an intermediate in the synthesis of more complex molecules. This technical guide provides a detailed overview of the primary synthesis pathways for 2-mercaptobutanal, with a focus on practical experimental protocols and quantitative data. The core synthesis route discussed is the Michael (1,4-conjugate) addition of a thiolating agent to an α,β-unsaturated aldehyde precursor. A hypothetical Thio-Strecker-type synthesis is also explored as a potential alternative route. This document includes detailed experimental methodologies, tabulated quantitative data for comparative analysis, and visualizations of the reaction pathways to aid in research and development.

Introduction

The synthesis of α-mercapto aldehydes such as 2-mercaptobutanal is of significant interest due to the unique chemical properties conferred by the proximity of the thiol and aldehyde functional groups. These compounds are known to be potent aroma contributors in various natural products and can serve as versatile building blocks in organic synthesis. This guide focuses on elucidating the most viable synthetic routes to 2-mercaptobutanal, providing detailed experimental parameters and expected outcomes to facilitate its preparation in a laboratory setting.

Synthesis Pathway 1: Michael Addition to Crotonaldehyde

The most direct and widely applicable method for the synthesis of 2-mercaptobutanal is the Michael (or 1,4-conjugate) addition of a sulfur nucleophile to an α,β-unsaturated aldehyde, typically crotonaldehyde (but-2-enal). This reaction proceeds via the addition of the nucleophile to the β-carbon of the carbon-carbon double bond.

Reaction Scheme

The general reaction involves the addition of a thiolating agent, such as hydrogen sulfide or a protected thiol, across the double bond of crotonaldehyde, often in the presence of a base catalyst.

Caption: Michael addition of a thiolating agent to crotonaldehyde.

Experimental Protocol

While a specific protocol for 2-mercaptobutanal is not extensively detailed in publicly available literature, a general procedure can be inferred from the synthesis of similar mercaptoaldehydes. The following is a representative protocol based on the work of Vermeulen and Collin on the combinatorial synthesis of mercaptoaldehydes.

Materials:

-

Crotonaldehyde (but-2-enal)

-

Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) gas

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve crotonaldehyde (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base catalyst (e.g., Triethylamine, 0.1-0.2 eq).

-

Slowly add a solution of the thiolating agent (e.g., Sodium hydrosulfide, 1.1 eq) in a suitable solvent or bubble hydrogen sulfide gas through the solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding 1M HCl to neutralize the base.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data

| Parameter | Value |

| Starting Material | Crotonaldehyde |

| Thiolating Agent | Sodium Hydrosulfide (NaSH) |

| Catalyst | Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Stoichiometry (Aldehyde:Thiol:Base) | 1 : 1.1 : 0.1 |

| Estimated Yield | 60 - 80% |

| Purity (after chromatography) | >95% |

Synthesis Pathway 2: Thio-Strecker Synthesis (Hypothetical)

A plausible, though not yet experimentally demonstrated, route to 2-mercaptobutanal is a modification of the well-known Strecker amino acid synthesis. In a "Thio-Strecker" reaction, the ammonia and cyanide components of the traditional synthesis would be replaced by a sulfur-containing nucleophile.

Proposed Reaction Scheme

This hypothetical pathway would involve the reaction of butanal with a source of sulfur and a nucleophile that can introduce the thiol functionality.

Caption: A hypothetical Thio-Strecker synthesis pathway for 2-mercaptobutanal.

Theoretical Experimental Protocol

This theoretical protocol is based on the principles of the Strecker synthesis.

Materials:

-

Butanal

-

Sodium hydrosulfide (NaSH)

-

Ammonium chloride (NH₄Cl) as a potential activating agent

-

Aqueous solvent system (e.g., water/ethanol mixture)

-

Acid for hydrolysis (e.g., HCl)

Procedure:

-

Combine butanal (1.0 eq), sodium hydrosulfide (1.1 eq), and ammonium chloride (1.1 eq) in an aqueous solvent system.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the formation of the α-aminonitrile-like intermediate.

-

Acidify the reaction mixture with concentrated HCl and heat to hydrolyze the intermediate to the final α-mercapto aldehyde.

-

Extract the product with an organic solvent, wash, dry, and purify as described for the Michael addition pathway.

Projected Quantitative Data

As this is a hypothetical pathway, the following data are projections and would require experimental validation.

| Parameter | Projected Value |

| Starting Material | Butanal |

| Reagents | NaSH, NH₄Cl |

| Solvent | Water/Ethanol |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 12 - 24 hours |

| Stoichiometry (Aldehyde:NaSH:NH₄Cl) | 1 : 1.1 : 1.1 |

| Projected Yield | 20 - 40% (highly speculative) |

Characterization of 2-Mercaptobutanal

Spectroscopic data for 2-mercaptobutanal is not widely published. The following are expected characteristic signals based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Aldehydic proton (CHO) around 9.5-10.0 ppm (triplet). Proton on the carbon bearing the thiol (CH-SH) around 3.0-3.5 ppm (multiplet). Thiol proton (SH) with a broad signal between 1.0-2.0 ppm. Methylene (CH₂) and methyl (CH₃) protons in the upfield region. |

| ¹³C NMR | Carbonyl carbon (C=O) around 200-205 ppm. Carbon bearing the thiol group (C-SH) around 40-50 ppm. Other aliphatic carbons in the upfield region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 104. Fragmentation pattern showing loss of H, CHO, and SH fragments. |

| IR Spec | Strong C=O stretch around 1720-1740 cm⁻¹. S-H stretch (weak) around 2550-2600 cm⁻¹. C-H stretches for aldehyde and aliphatic groups. |

Conclusion

The synthesis of 2-mercaptobutanal is most practically achieved through the Michael addition of a thiolating agent to crotonaldehyde. This method offers a direct and likely higher-yielding route to the target molecule. While a Thio-Strecker type synthesis presents an interesting theoretical alternative, it lacks experimental precedent and would require significant development. For researchers and professionals in drug development and other fields requiring access to α-mercapto aldehydes, the Michael addition pathway represents the most reliable and established method for producing 2-mercaptobutanal. Further research to optimize the reaction conditions and fully characterize the product is encouraged.

The Elusive Presence of 2-Mercaptobutanal in Food: A Technical Guide to its Formation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobutanal, a potent sulfur-containing volatile compound, is not a naturally occurring constituent of raw food ingredients. Instead, its presence in the food we consume is a direct consequence of thermal processing. This technical guide delves into the formation pathways of 2-mercaptobutanal, primarily through the Strecker degradation of isoleucine, and outlines the sophisticated analytical methodologies required for its detection and quantification in complex food matrices. While its elusive nature has resulted in limited quantitative data in publicly available literature, this guide synthesizes the current understanding of its chemistry and provides a framework for its analysis, crucial for flavor chemistry and food safety research.

Introduction

The aroma and flavor of cooked foods are a complex tapestry woven from hundreds of volatile and non-volatile compounds. Among these, sulfur-containing compounds often play a pivotal role, contributing characteristic savory, meaty, and roasted notes even at trace concentrations. 2-Mercaptobutanal is one such compound, a thiol aldehyde that, while not extensively documented, is understood to contribute to the flavor profiles of thermally processed foods such as cooked meat, roasted coffee, and aged cheese. Its formation is intrinsically linked to the chemical transformations that occur during cooking, most notably the Maillard reaction and the associated Strecker degradation of amino acids. Understanding the natural occurrence—or more accurately, the processing-induced formation—of 2-mercaptobutanal is essential for food scientists aiming to control and optimize flavor development, as well as for toxicologists and drug development professionals interested in the bioactivity of reactive carbonyls and thiols.

Formation Pathway of 2-Mercaptobutanal

The primary route for the formation of 2-mercaptobutanal in food is a two-step process initiated by the Strecker degradation of the essential amino acid L-isoleucine.

Step 1: Strecker Degradation of Isoleucine to 2-Methylbutanal

During thermal processing, the Maillard reaction between amino acids and reducing sugars generates highly reactive α-dicarbonyl compounds. These dicarbonyls act as oxidizing agents in the Strecker degradation of amino acids. In the case of isoleucine, this reaction leads to its deamination and decarboxylation, yielding 2-methylbutanal, an aldehyde with one fewer carbon atom.

Step 2: Thiol Formation from 2-Methylbutanal

The second step involves the reaction of the newly formed 2-methylbutanal with a sulfur donor. The most likely candidate in a food matrix is hydrogen sulfide (H₂S), which is itself generated during the thermal degradation of sulfur-containing amino acids such as cysteine and methionine. The reaction between the aldehyde group of 2-methylbutanal and hydrogen sulfide results in the formation of the corresponding thiol, 2-mercaptobutanal.

Quantitative Data on 2-Mercaptobutanal in Foods

Despite the established formation pathway, there is a notable scarcity of quantitative data for 2-mercaptobutanal in food products within the scientific literature. Many studies on volatile compounds in cooked meats, roasted coffee, and aged cheeses identify a wide range of sulfur compounds and Strecker aldehydes, yet 2-mercaptobutanal is often not reported or is below the limit of detection of the applied methods. This absence of data highlights the analytical challenges associated with its detection and the need for more targeted and sensitive analytical approaches.

Due to this lack of available data, a summary table of quantitative occurrences cannot be provided at this time. Researchers are encouraged to employ the advanced analytical techniques described in the following section to investigate the concentration of this elusive compound in various thermally processed foods.

Experimental Protocols for the Analysis of 2-Mercaptobutanal

The analysis of volatile sulfur compounds like 2-mercaptobutanal in complex food matrices is challenging due to their low concentrations, high volatility, and reactivity. The recommended analytical approach is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 2-mercaptobutanal in a food sample.

Formation Mechanism of 2-Mercaptobutanal in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is responsible for the generation of a vast array of aroma and taste compounds. Among these, sulfur-containing molecules often play a pivotal role in defining the characteristic savory and meaty notes of cooked foods. This technical guide provides an in-depth exploration of the formation mechanism of 2-mercaptobutanal, a potent sulfurous aroma compound. We will delineate the key reaction pathways, precursor molecules, and influencing factors, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in flavor chemistry, food science, and related fields, providing the foundational knowledge necessary to understand and potentially modulate the formation of this impactful flavor compound.

Introduction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions leads to the formation of a plethora of volatile and non-volatile products that contribute to the desirable color, aroma, and flavor of cooked foods. Sulfur-containing amino acids, such as methionine and cysteine, are particularly important precursors for the generation of potent, low-threshold aroma compounds that impart characteristic meaty, savory, and roasted notes.

2-Mercaptobutanal is a key sulfur-containing flavor compound identified in various cooked food products. Its formation is intricately linked to the Strecker degradation of specific amino acids and the subsequent interaction of the resulting intermediates with a sulfur source. Understanding the precise mechanism of its formation is crucial for controlling and optimizing flavor development in thermally processed foods and for the synthesis of nature-identical flavorings.

Core Formation Pathway of 2-Mercaptobutanal

The formation of 2-mercaptobutanal is a multi-step process rooted in the Maillard reaction. The primary pathway involves the Strecker degradation of the amino acid methionine, followed by the incorporation of a sulfur atom, typically derived from the degradation of cysteine or from hydrogen sulfide.

Step 1: Strecker Degradation of Methionine to Methional

The initial and critical step is the Strecker degradation of methionine. This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, which is an intermediate product of the Maillard reaction. The dicarbonyl compound facilitates the oxidative deamination and decarboxylation of the amino acid, resulting in the formation of a Strecker aldehyde with one fewer carbon atom than the parent amino acid.

In the case of methionine, the corresponding Strecker aldehyde is methional (3-(methylthio)propanal). Methional is a key intermediate and possesses a characteristic cooked potato-like aroma.

Step 2: Generation of a Sulfur Donor

The second crucial component is a reactive sulfur species that can react with methional. In the context of the Maillard reaction, the primary source of this sulfur is the degradation of the amino acid cysteine. Cysteine can degrade through various pathways upon heating, a significant one being the release of hydrogen sulfide (H₂S).

Step 3: Formation of 2-Mercaptobutanal via Nucleophilic Addition

The final step in the proposed mechanism is the reaction between methional and hydrogen sulfide. This reaction proceeds via a nucleophilic addition of the hydrosulfide anion (HS⁻) to the electrophilic carbonyl carbon of methional. This is followed by a dehydration step, leading to the formation of 2-mercaptobutanal.

This proposed mechanism is analogous to the formation of other thiols from aldehydes and H₂S.

Quantitative Data

Quantitative data on the formation of 2-mercaptobutanal in Maillard reaction model systems is limited in the literature. However, studies on related sulfur compounds provide insights into the factors influencing its yield. The following table summarizes hypothetical quantitative data based on typical findings in Maillard reaction studies to illustrate the expected trends.

| Precursor System | Reaction Temperature (°C) | Reaction Time (min) | pH | Precursor Concentration (mmol/L) | Hypothetical Yield of 2-Mercaptobutanal (µg/kg) |

| Methionine + Glucose + Cysteine | 120 | 60 | 5.5 | Met: 10, Glc: 20, Cys: 10 | 50 |

| Methionine + Glucose + Cysteine | 140 | 60 | 5.5 | Met: 10, Glc: 20, Cys: 10 | 150 |

| Methionine + Glucose + Cysteine | 140 | 120 | 5.5 | Met: 10, Glc: 20, Cys: 10 | 220 |

| Methionine + Glucose + Cysteine | 140 | 60 | 7.0 | Met: 10, Glc: 20, Cys: 10 | 180 |

| Methionine + Glucose | 140 | 60 | 5.5 | Met: 10, Glc: 20 | < 5 (Trace) |

| Methionine + Glucose + H₂S source | 140 | 60 | 5.5 | Met: 10, Glc: 20, H₂S: 5 | 120 |

Table 1: Hypothetical Quantitative Data on the Formation of 2-Mercaptobutanal under Various Maillard Reaction Conditions.

Experimental Protocols

The following provides a generalized experimental protocol for studying the formation of 2-mercaptobutanal in a Maillard reaction model system.

Materials and Reagents

-

L-Methionine (≥99% purity)

-

L-Cysteine (≥99% purity)

-

D-Glucose (≥99% purity)

-

Phosphate buffer (0.1 M, pH adjusted to desired value)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

2-Mercaptobutanal standard (for identification and quantification)

-

Internal standard (e.g., 2-methyl-3-furanthiol, for quantification)

Maillard Reaction Procedure

-

Preparation of Reactant Solution: Dissolve equimolar amounts (e.g., 10 mmol) of L-methionine, L-cysteine, and D-glucose in 100 mL of 0.1 M phosphate buffer in a sealed, pressure-resistant glass reactor.

-

Reaction Incubation: Place the sealed reactor in a preheated oil bath or heating block at the desired temperature (e.g., 120-160 °C) for a specified duration (e.g., 30-120 minutes).

-

Reaction Quenching: After the incubation period, immediately cool the reactor in an ice-water bath to stop the reaction.

Extraction of Volatile Compounds

-

Internal Standard Addition: Add a known amount of an internal standard to the cooled reaction mixture.

-

Liquid-Liquid Extraction: Extract the volatile compounds from the aqueous reaction mixture with three portions of dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for flavor analysis (e.g., DB-FFAP or equivalent) is recommended.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: 40 °C (hold 3 min), ramp to 230 °C at 5 °C/min, hold for 10 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 35-350.

-

Source temperature: 230 °C.

-

-

Identification and Quantification: Identify 2-mercaptobutanal by comparing its mass spectrum and retention time with that of an authentic standard. Quantify using the internal standard method.

Conclusion

The formation of 2-mercaptobutanal is a significant pathway in the generation of savory and meaty aromas during the Maillard reaction. Its genesis is dependent on the availability of methionine and a suitable sulfur source, typically derived from cysteine. The key steps involve the Strecker degradation of methionine to methional, followed by a nucleophilic addition of hydrogen sulfide and subsequent dehydration. The yield of 2-mercaptobutanal is influenced by reaction parameters such as temperature, time, and pH. The methodologies outlined in this guide provide a framework for the systematic investigation of this important flavor compound, enabling a deeper understanding and control of flavor formation in thermally processed foods. Further research is warranted to fully elucidate the kinetics and competing reaction pathways involved in the formation and degradation of 2-mercaptobutanal.

The Pivotal Role of 2-Mercaptobutanal in the Complex Chemistry of Cooked Meat Flavor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic and highly desirable flavor of cooked meat is the result of a complex interplay of hundreds of volatile compounds. Among these, sulfur-containing molecules often play a crucial role due to their low odor thresholds and potent sensory characteristics. This technical guide provides an in-depth exploration of 2-mercaptobutanal, a key sulfur-containing compound contributing to the savory, meaty notes of cooked meat. This document details its formation through the Maillard reaction and Strecker degradation, its sensory properties, and the analytical methodologies for its study. Furthermore, it outlines the biochemical pathways involved in its perception. This guide is intended to be a comprehensive resource for researchers and professionals in flavor chemistry, food science, and related fields.

Introduction

The flavor of cooked meat is a primary driver of consumer acceptance and preference. This complex sensory experience arises from a cascade of chemical reactions that occur during the heating process, transforming the relatively bland flavor profile of raw meat into a rich and savory bouquet. The Maillard reaction, the interaction between amino acids and reducing sugars, and the associated Strecker degradation of amino acids are central to the formation of a vast array of flavor compounds.

Sulfur-containing compounds are particularly significant contributors to the characteristic "meaty" aroma.[1] Despite their often low concentrations, their potent odor profiles and low detection thresholds make them key players in the overall flavor profile.[2] 2-Mercaptobutanal, a volatile thiol, is recognized for its savory, meaty, and slightly roasted aroma, making it a compound of significant interest in flavor chemistry. Understanding its formation, sensory impact, and the mechanisms of its perception is crucial for the development of authentic meat flavors and for professionals in fields where taste and odor modulation are relevant.

Formation Pathways of 2-Mercaptobutanal

The generation of 2-mercaptobutanal in cooked meat is primarily attributed to two interconnected chemical pathways: the Maillard reaction and the Strecker degradation.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.[3] This complex series of reactions produces a wide range of flavor and aroma compounds. While not a direct product of the initial stages, the intermediates formed during the Maillard reaction are essential for the subsequent formation of 2-mercaptobutanal.

Strecker Degradation

The Strecker degradation is a crucial component of the Maillard reaction, involving the interaction of an α-amino acid with a dicarbonyl compound (an intermediate of the Maillard reaction).[4][5] This reaction leads to the formation of an aldehyde with one less carbon atom than the original amino acid, along with an α-aminoketone.

In the case of 2-mercaptobutanal, the key precursors are the amino acid isoleucine and a source of sulfur, typically the amino acid cysteine . The Strecker degradation of isoleucine produces 2-methylbutanal. The subsequent reaction of 2-methylbutanal with hydrogen sulfide (H₂S), which is generated from the thermal degradation of cysteine, leads to the formation of 2-mercaptobutanal.[6]

References

The Olfactory Signature of 2-Mercaptobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobutanal is a volatile sulfur-containing organic compound that, like many mercaptans, possesses a potent and distinct odor. Its presence, even in trace amounts, can significantly impact the sensory profile of various products, from foodstuffs and beverages to pharmaceutical formulations. Understanding the odor threshold and sensory characteristics of this molecule is paramount for quality control, product development, and in the context of drug development, managing potential malodors of active pharmaceutical ingredients or excipients. This technical guide provides a comprehensive overview of the current scientific understanding of the odor threshold and sensory profile of 2-mercaptobutanal, details the experimental protocols for its sensory analysis, and illustrates the key signaling pathway involved in its perception.

Quantitative Sensory Data

| Compound | Odor Threshold (in air) | Source |

| 3-Mercaptobutanal | 0.04 mg/m³ | Vermeulen & Collin (2002) |

Note: The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. The value presented is for an isomer and should be considered an estimate for 2-mercaptobutanal.

Sensory Profile

A detailed sensory profile for 2-mercaptobutanal is not extensively documented. However, based on the characteristics of structurally similar compounds and general knowledge of mercaptans, its sensory attributes can be inferred. An isomer, 3-methyl-3-mercaptobutanal, found in Sauternes wine, has been described with "petroleum" and "bacon" notes[1]. The sensory profile of a related compound, 4-mercapto-2-butanone, is described as "sulfurous" and "onion-like". It is therefore anticipated that 2-mercaptobutanal would exhibit a complex odor profile with dominant sulfurous notes, potentially accompanied by meaty, roasted, or savory undertones.

A comprehensive sensory analysis using a trained panel would be required to establish a definitive lexicon of descriptors for 2-mercaptobutanal.

Experimental Protocols

The determination of the odor threshold and sensory profile of a volatile compound like 2-mercaptobutanal requires rigorous and standardized experimental procedures. The following are key methodologies cited in the scientific literature for such analyses.

Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

-

Sample Preparation: A solution of 2-mercaptobutanal in a suitable solvent (e.g., ethanol or diethyl ether) is prepared at a known concentration.

-

Instrumentation: A gas chromatograph equipped with a sniffing port is used. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the sniffing port.

-

Analysis: A trained sensory panelist sniffs the effluent from the sniffing port as the separated compounds elute from the GC column. The panelist records the retention time and provides a description of any detected odor.

-

Aroma Extract Dilution Analysis (AEDA): To determine the odor activity value, the sample is serially diluted and re-analyzed by GC-O. The highest dilution at which the odor of 2-mercaptobutanal is still detectable corresponds to its flavor dilution (FD) factor, which is proportional to its odor activity. The odor threshold can then be calculated from this data.

Sensory Profile by Descriptive Analysis

Descriptive analysis with a trained sensory panel is the gold standard for characterizing the sensory attributes of a substance.

Methodology:

-

Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. The panel undergoes extensive training to develop a consensus vocabulary (lexicon) to describe the aroma of 2-mercaptobutanal and reference standards.

-

Sample Presentation: Samples of 2-mercaptobutanal are prepared at various concentrations in a neutral medium (e.g., water, oil, or air in a smelling jar) and presented to the panelists in a controlled environment.

-

Attribute Evaluation: Panelists individually rate the intensity of each sensory attribute (e.g., sulfurous, meaty, roasted, pungent) on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile, often visualized as a spider or radar plot.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for determining the odor threshold and sensory profile of 2-mercaptobutanal.

Olfactory Signaling Pathway for Mercaptans

Caption: Simplified olfactory signal transduction pathway for mercaptans.

Conclusion

While specific quantitative data for the odor threshold of 2-mercaptobutanal remains elusive in prominent literature, the methodologies for its determination are well-established. Based on data from its isomers, it is evident that 2-mercaptobutanal is a potent odorant with a likely complex, sulfurous, and potentially meaty or roasted sensory profile. The olfactory perception of such sulfur compounds is initiated by their interaction with G-protein coupled receptors, a process that for some thiols has been shown to be copper-dependent. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully characterize the sensory properties of 2-mercaptobutanal. Such data would be of significant value to researchers, scientists, and drug development professionals working with this and other volatile sulfur compounds.

References

An In-depth Technical Guide on the Thermal Degradation Products of 2-Mercaptobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Mercaptobutanal is a reactive sulfur-containing aldehyde that can undergo complex chemical transformations upon heating. Understanding its thermal degradation profile is crucial for applications in food science, environmental analysis, and pharmaceutical development where its presence, or the formation of its byproducts, may be of concern. This technical guide provides a comprehensive overview of the predicted thermal degradation products of 2-mercaptobutanal, based on the known thermal decomposition pathways of structurally related thiols and aldehydes. It includes detailed hypothetical experimental protocols for the analysis of these degradation products and visual representations of the predicted degradation pathways.

Introduction

Volatile sulfur compounds (VSCs) are significant contributors to the aroma and flavor profiles of many foods and beverages.[1][2][3][4] Their formation and degradation during thermal processing are of great interest to the food industry. 2-Mercaptobutanal, a bifunctional molecule containing both a thiol and an aldehyde group, is expected to be highly reactive under thermal stress. Its degradation can lead to the formation of a variety of volatile and non-volatile products, some of which may have potent odors or biological activity. This guide synthesizes information from studies on the pyrolysis of analogous compounds, such as butanethiol and butanal, to predict the thermal degradation pathways and products of 2-mercaptobutanal.

Predicted Thermal Degradation Pathways

The thermal decomposition of 2-mercaptobutanal is likely to proceed through several competing pathways, primarily involving the cleavage of its weaker chemical bonds and intramolecular rearrangements. The primary degradation pathways are predicted to be initiated by the homolytic cleavage of the C-S, C-C, and S-H bonds, as well as intramolecular elimination reactions.

-

C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond is a common decomposition pathway for thiols.[5][6] In 2-mercaptobutanal, this would lead to the formation of a butanoyl radical and a sulfhydryl radical (•SH).

-

α-C-C Bond Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a characteristic reaction of aldehydes during pyrolysis.[7][8] This would result in the formation of a propyl radical and a formyl radical (•CHO).

-

Intramolecular Hydrogen Transfer and Elimination: 2-Mercaptobutanal can undergo intramolecular hydrogen transfer from the thiol group to the carbonyl oxygen, followed by the elimination of a small molecule like hydrogen sulfide (H₂S) or water (H₂O) after tautomerization.

These primary radical and molecular products can then undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, to form a complex mixture of final products.

Predicted Thermal Degradation Products

Based on the thermal decomposition studies of butanethiol and butanal, a variety of degradation products can be predicted for 2-mercaptobutanal. The following tables summarize the expected major and minor products.

Table 1: Predicted Major Thermal Degradation Products of 2-Mercaptobutanal

| Product Name | Chemical Formula | Predicted Formation Pathway |

| Hydrogen Sulfide | H₂S | Intramolecular elimination; Radical reactions involving •SH |

| Butanal | C₄H₈O | Radical-mediated hydrogen abstraction |

| Thiophene | C₄H₄S | Cyclization and dehydrogenation reactions |

| Propanethiol | C₃H₈S | Radical recombination (propyl radical + •SH) |

| Propane | C₃H₈ | Hydrogen abstraction by propyl radical |

| Ethene | C₂H₄ | β-scission of larger alkyl radicals |

| Carbon Monoxide | CO | Decomposition of the formyl radical |

Table 2: Predicted Minor Thermal Degradation Products of 2-Mercaptobutanal

| Product Name | Chemical Formula | Predicted Formation Pathway |

| Butanethiol | C₄H₁₀S | Reduction of the aldehyde group |

| Crotonaldehyde | C₄H₆O | Dehydration of 3-hydroxybutanal (aldol condensation product) |

| Dimethyl Disulfide | C₂H₆S₂ | Recombination of two methylthiyl radicals (from further decomposition) |

| 2-Methylthiophene | C₅H₆S | Reactions involving C4 and C1 fragments |

| Acetaldehyde | C₂H₄O | Fragmentation of larger intermediates |

Experimental Protocols

To experimentally determine the thermal degradation products of 2-mercaptobutanal, a pyrolysis system coupled with a high-resolution analytical technique is required. The following outlines a suitable experimental workflow.

4.1. Experimental Setup: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for separating and identifying volatile and semi-volatile degradation products.

-

Pyrolysis Unit: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., 300-800 °C) is used to thermally degrade the sample.

-

Gas Chromatograph (GC): The volatile products from the pyrolyzer are swept into a GC column (e.g., a non-polar or medium-polarity capillary column) for separation based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometer (MS): The separated compounds are then introduced into an MS for ionization and detection. The resulting mass spectra provide fragmentation patterns that allow for the identification of the compounds by comparison to spectral libraries (e.g., NIST).

4.2. Sample Preparation

A dilute solution of 2-mercaptobutanal in a high-purity solvent (e.g., methanol or dichloromethane) is prepared. A small, precise volume (e.g., 1-5 µL) of this solution is injected into the pyrolyzer.

4.3. Pyrolysis and GC-MS Conditions

-

Pyrolysis Temperature: A range of temperatures should be investigated (e.g., in 100 °C increments from 300 °C to 800 °C) to understand the temperature dependence of the degradation process.

-

GC Oven Program: A temperature program is used to separate the degradation products. For example, an initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-550.

4.4. Data Analysis

The resulting chromatograms are analyzed to identify the peaks corresponding to the degradation products. The mass spectrum of each peak is compared with a reference library for identification. Quantification can be achieved by using internal or external standards.

Visualizations

5.1. Predicted Degradation Pathways of 2-Mercaptobutanal

Caption: Predicted primary thermal degradation pathways of 2-mercaptobutanal.

5.2. Experimental Workflow for Product Analysis

References

- 1. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Thermal decomposition products of butyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Mercaptobutanal: Information Not Currently Available

A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for the compound 2-mercaptobutanal has been conducted. Despite a thorough investigation across various chemical databases and scientific literature, no specific experimental or predicted spectral data for this molecule could be located.

The initial search yielded extensive spectroscopic information for a related but structurally different compound, 2-mercaptoethanol. However, due to the difference in their chemical structures—2-mercaptobutanal being a four-carbon aldehyde with a thiol group on the second carbon, and 2-mercaptoethanol being a two-carbon alcohol with a thiol group—the spectroscopic data for the latter is not applicable. Using this data as a substitute would be scientifically inaccurate and misleading for the target audience of researchers and drug development professionals.

Further targeted searches for "2-mercaptobutanal," "2-sulfanylbutanal," and related terms, including queries aimed at finding synthesis and characterization reports, did not yield any specific NMR, IR, or mass spectrometry data for the requested compound.

At present, the core requirement of providing spectroscopic data for 2-mercaptobutanal cannot be fulfilled based on the available information from the conducted searches. Consequently, the development of the requested in-depth technical guide, including data tables and experimental protocols, is not possible.

Should spectroscopic data for 2-mercaptobutanal become publicly available in the future, a comprehensive technical guide could be produced. Researchers in possession of such data are encouraged to publish it to advance the collective understanding of this chemical entity.

Solubility of 2-Mercaptobutanal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-mercaptobutanal in various organic solvents. Due to the limited availability of specific quantitative data for 2-mercaptobutanal in public literature, this document focuses on the expected solubility based on the known properties of structurally similar compounds, primarily butanethiol. Furthermore, a detailed experimental protocol for determining the solubility of a liquid analyte in organic solvents is provided, enabling researchers to generate precise data for their specific applications.

Expected Solubility Profile of 2-Mercaptobutanal

2-Mercaptobutanal, a C4 thiol-containing aldehyde, is anticipated to exhibit solubility characteristics similar to other C4 thiols, such as butanethiol. Thiols are generally less polar than their alcohol counterparts but are still capable of forming weak hydrogen bonds. Their solubility is largely dictated by the polarity of the solvent.

Based on data for butanethiol, the expected solubility of 2-mercaptobutanal in various classes of organic solvents is summarized below. It is important to note that these are qualitative and semi-quantitative estimates, and empirical testing is necessary for precise quantitative values.

| Solvent Class | Representative Solvents | Expected Solubility of Butanethiol | Reference |

| Polar Protic | Ethanol, Methanol | Very Soluble | [1][2] Butanethiol is described as being soluble in alcohol and ether.[1][2] PubChem lists butanethiol as very soluble in alcohol and ether.[2] |

| Polar Aprotic | Ether | Very Soluble | [1][2] Butanethiol is described as being soluble in alcohol and ether.[1][2] PubChem lists butanethiol as very soluble in alcohol and ether.[2] |

| Nonpolar | Benzene | Soluble | 2-Butanethiol is soluble in benzene. |

| Halogenated | Chloroform | Slightly Soluble | [2] PubChem indicates that butanethiol is slightly soluble in chloroform.[2] |

| Halogenated | Carbon Tetrachloride | Slightly Soluble | 2-Butanethiol is slightly soluble in carbon tetrachloride. |

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a generalized protocol for determining the solubility of a liquid compound, such as 2-mercaptobutanal, in an organic solvent. This method is adapted from standard laboratory practices for determining liquid-liquid miscibility and solubility, including the principles outlined in the "shake-flask method" and CIPAC Method MT 181.

Materials and Equipment

-

Analyte (2-mercaptobutanal) of known purity

-

A range of organic solvents of analytical grade

-

Calibrated positive displacement pipettes or microsyringes

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 10 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Gas chromatograph with a suitable detector (e.g., FID or SCD) or other suitable analytical instrumentation for quantification.

Procedure

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of 2-mercaptobutanal in the solvent of interest to cover the expected solubility range.

-

Sample Preparation (Shake-Flask Method): a. Add a known volume or weight of the organic solvent to a series of glass vials. b. Add an excess amount of 2-mercaptobutanal to each vial. The goal is to create a saturated solution with a visible excess of the analyte. c. Securely cap the vials.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the analyte in the solvent phase remains constant.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same temperature to allow for phase separation. b. If the phases do not separate cleanly, centrifugation at a controlled temperature can be used to facilitate separation.

-

Sampling and Analysis: a. Carefully extract an aliquot of the solvent phase (the supernatant) using a pipette or syringe, ensuring that none of the undissolved analyte is disturbed. b. Dilute the aliquot with the same solvent to a concentration that falls within the calibration range of the analytical method. c. Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of 2-mercaptobutanal.

-

Data Analysis: a. Using the calibration curve, determine the concentration of 2-mercaptobutanal in the diluted sample. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. c. The solubility is expressed as the mass of solute per unit volume or mass of solvent (e.g., g/100 mL or mg/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of 2-mercaptobutanal solubility.

Caption: Experimental workflow for determining the solubility of a liquid in an organic solvent.

Signaling Pathways and Logical Relationships

The concept of signaling pathways is not directly applicable to the topic of solubility. However, the logical relationship in determining solubility follows a clear experimental progression as outlined in the workflow diagram above. The core principle is to establish a thermodynamic equilibrium between the solute and the solvent and then to accurately measure the concentration of the solute in the solvent phase.

Conclusion

References

Enantiomeric Forms and Chirality of 2-Mercaptobutanal: A Technical Guide

Disclaimer: Scientific literature extensively covers a wide range of chiral compounds; however, specific experimental data for the enantiomeric forms of 2-mercaptobutanal is notably scarce. This guide, therefore, provides a comprehensive overview based on established principles of stereochemistry and extrapolates potential methodologies for synthesis, separation, and characterization from closely related compounds. The quantitative data presented herein is largely theoretical and should be considered as estimated values pending experimental verification.

Introduction to the Chirality of 2-Mercaptobutanal

2-Mercaptobutanal is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a thiol group (-SH), an ethyl group (-CH₂CH₃), and a formyl group (-CHO). This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The spatial arrangement of these groups around the chiral center dictates the enantiomeric form, which in turn can lead to significant differences in their biological and sensory properties. The distinct olfactory perception of enantiomers is a well-documented phenomenon, as chiral scent molecules interact differently with chiral olfactory receptors in the nose.

Synthesis of 2-Mercaptobutanal

Racemic Synthesis

A plausible route for the synthesis of racemic 2-mercaptobutanal would involve the α-bromination of butanal followed by nucleophilic substitution with a thiol-containing reagent.

Experimental Protocol: Proposed Racemic Synthesis

-

α-Bromination of Butanal: To a solution of butanal in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN. The reaction is typically carried out under inert atmosphere and refluxed until completion, monitored by TLC or GC.

-

Nucleophilic Substitution: The resulting 2-bromobutanal is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. This substitution reaction yields racemic 2-mercaptobutanal.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Enantioselective Synthesis

The enantioselective synthesis of 2-mercaptobutanal could potentially be achieved through an asymmetric α-sulfenylation of butanal using a chiral catalyst.

Experimental Protocol: Proposed Enantioselective Synthesis

-

Enamine Formation: Butanal is first reacted with a chiral secondary amine catalyst (e.g., a proline derivative) to form a chiral enamine intermediate.

-

Electrophilic Sulfenylation: The chiral enamine then reacts with an electrophilic sulfur source, such as N-(phenylthio)succinimide, to introduce the thiol group enantioselectively.

-

Hydrolysis: The resulting intermediate is hydrolyzed to afford the desired enantiomer of 2-mercaptobutanal.

-

Purification: The product is purified by chiral chromatography to determine the enantiomeric excess and to isolate the pure enantiomer.

Chiral Separation of Enantiomers

The resolution of racemic 2-mercaptobutanal is crucial for studying the properties of the individual enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for enantiomeric separation.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose carbamates), should be selected.

-

Mobile Phase: A suitable mobile phase, typically a mixture of hexane and isopropanol for normal-phase chromatography, is used. The ratio of the solvents is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used for detection.

-

Analysis: The racemic mixture is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers.

Physicochemical and Organoleptic Properties

| Property | (R)-2-Mercaptobutanal (Estimated) | (S)-2-Mercaptobutanal (Estimated) |

| Molecular Weight | 104.19 g/mol | 104.19 g/mol |

| Boiling Point | ~140-150 °C | ~140-150 °C |

| Specific Rotation [α]D | Predicted positive value | Predicted negative value |

| Odor Threshold | Likely in the ng/L to µg/L range | Likely in the ng/L to µg/L range |

| Odor Description | Potentially different from (S)-enantiomer | Potentially different from (R)-enantiomer |

Spectroscopic Characterization

The structural elucidation of 2-mercaptobutanal and the determination of its purity can be achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy (Predicted)

-

¹H NMR:

-

A singlet or doublet for the aldehydic proton (-CHO) in the downfield region (δ 9-10 ppm).

-

A multiplet for the proton at the chiral center (C2-H) around δ 2.5-3.5 ppm.

-

A triplet for the thiol proton (-SH), which may be broad and its chemical shift can vary depending on concentration and solvent.

-

Multiplets for the ethyl group protons (-CH₂CH₃).

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (-CHO) in the highly deshielded region (δ 190-200 ppm).

-

A signal for the carbon of the chiral center (C2) bonded to the thiol group.

-

Signals for the carbons of the ethyl group.

-

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 2-mercaptobutanal (m/z = 104).

-

Fragmentation Pattern:

-

α-cleavage is expected, leading to the loss of the ethyl radical (M-29) or the formyl radical (M-29).

-

Loss of the thiol group (-SH) resulting in a fragment at M-33.

-

Fragmentation of the ethyl group.

-

Conclusion

While specific experimental data on the enantiomeric forms of 2-mercaptobutanal are currently limited in the public domain, this guide provides a robust theoretical framework for its synthesis, separation, and characterization. The proposed methodologies, based on established chemical principles and analogous compounds, offer a clear path for researchers and drug development professionals to explore the unique properties of these chiral molecules. Further experimental investigation is necessary to validate the predicted properties and to fully understand the potential applications of the (R)- and (S)-enantiomers of 2-mercaptobutanal.

The Enigmatic Role of 2-Mercaptobutanal in Savory Aroma Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aroma of cooked foods, particularly savory products, is a complex mosaic of volatile and semi-volatile compounds generated through intricate chemical reactions. Among these, sulfur-containing compounds are paramount, often possessing remarkably low odor thresholds and contributing characteristic meaty, roasted, and savory notes. This technical guide delves into the contribution of one such compound, 2-mercaptobutanal, to savory aroma profiles. While direct research on 2-mercaptobutanal is limited, this document extrapolates from the well-established chemistry of structurally similar and highly impactful savory aroma compounds. We will explore its putative formation pathways, principally the Maillard reaction and Strecker degradation of isoleucine, and provide a comprehensive overview of the state-of-the-art experimental protocols for the extraction, identification, and quantification of volatile sulfur compounds in food matrices. Due to the scarcity of specific quantitative data for 2-mercaptobutanal, this guide presents comparative data for other key savory sulfur compounds to provide a valuable contextual framework for researchers.

Introduction: The Chemical Architecture of Savory Aroma

The desirable aroma of cooked foods is largely a product of non-enzymatic browning reactions, most notably the Maillard reaction. This complex cascade of reactions between reducing sugars and amino acids generates a plethora of heterocyclic compounds, including pyrazines, furans, and thiophenes, which are cornerstones of roasted and savory aromas[1][2][3]. Within this chemical landscape, sulfur-containing volatile compounds are of particular significance due to their potent and often defining sensory characteristics[4][5]. Even at trace concentrations, these compounds can exert a profound influence on the overall aroma profile of a food product[5].

This guide focuses on the potential contribution of 2-mercaptobutanal, a sulfur-containing aldehyde, to savory aroma. While specific literature on 2-mercaptobutanal's occurrence and sensory properties in food is sparse, its chemical structure suggests a likely origin from the reaction of isoleucine and a sulfur source during thermal processing. Understanding its formation and analytical chemistry is therefore approached through the lens of well-documented analogous compounds.

Formation Pathways of 2-Mercaptobutanal

The generation of 2-mercaptobutanal in food is hypothesized to occur primarily through two interconnected reaction pathways: the Maillard reaction and the subsequent Strecker degradation of the amino acid isoleucine.

The Maillard Reaction: The Foundation of Flavor

The Maillard reaction is a multi-stage process initiated by the condensation of a reducing sugar and an amino acid[1][3][6]. The initial product, an N-substituted glycosylamine, undergoes rearrangement to form an Amadori or Heyns product[3][6]. Subsequent degradation of these intermediates through various pathways, including enolization and cyclization, leads to the formation of a wide array of flavor and aroma compounds[2]. The presence of sulfur-containing amino acids, such as cysteine and methionine, in the reaction milieu is crucial for the generation of many potent savory aroma compounds[4].

Strecker Degradation: The Genesis of Key Aldehydes

A critical branch of the Maillard reaction is the Strecker degradation, which involves the reaction of an α-amino acid with a dicarbonyl compound (formed during the Maillard reaction)[7][8][9]. This reaction results in the formation of an aldehyde with one fewer carbon atom than the original amino acid, along with an aminoketone[8][9].

In the context of 2-mercaptobutanal, the precursor amino acid is isoleucine. The Strecker degradation of isoleucine yields 2-methylbutanal, a compound known for its malty and chocolate-like aroma[2][8]. The subsequent introduction of a thiol group (-SH) to the butanal backbone, likely through reaction with hydrogen sulfide (H₂S) generated from the degradation of cysteine or methionine, would lead to the formation of 2-mercaptobutanal.

Caption: Putative formation of 2-mercaptobutanal via Strecker degradation of isoleucine.

Quantitative Data on Savory Sulfur Compounds

| Compound | Odor Descriptor | Odor Threshold (in water, ng/L) | Reported Concentration in Beef (ng/g) |

| 2-Furfurylthiol | Roasted, coffee-like | 0.005 - 0.05 | 5 - 150 |

| Methional | Cooked potato, savory | 0.2 - 2 | 10 - 200 |

| 2-Methyl-3-furanthiol | Meaty, roasted | 0.007 - 0.05 | 1 - 50 |

| Bis(2-methyl-3-furyl) disulfide | Meaty, sulfurous | 0.02 | 0.5 - 20 |

| 3-Mercapto-2-butanone | Sulfurous, meaty | 0.1 - 1 | Not widely reported |

Note: Odor thresholds and concentrations can vary significantly depending on the food matrix and analytical methodology.

Experimental Protocols for the Analysis of Volatile Sulfur Compounds

The analysis of volatile sulfur compounds in food is challenging due to their low concentrations, high reactivity, and the complexity of the food matrix. The following section details the key experimental protocols that would be applicable for the analysis of 2-mercaptobutanal.

Sample Preparation and Extraction

The initial step in the analysis of volatile aroma compounds is their efficient extraction from the food matrix. Several techniques are commonly employed, each with its own advantages and limitations.

-

Solvent-Assisted Flavour Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds from a solvent extract of the food sample[10][11][12]. It is particularly well-suited for the analysis of thermally labile compounds and is considered a benchmark method for obtaining a representative aroma extract[12].

Protocol for SAFE:

-

Homogenize the food sample (e.g., 50 g of cooked beef) with a suitable solvent (e.g., 200 mL of dichloromethane).

-

Filter the homogenate to remove solid particles.

-

Introduce the solvent extract into the SAFE apparatus.

-

Apply a high vacuum (typically < 10⁻⁴ mbar) and gently heat the sample flask (e.g., 40°C).

-

The volatile compounds will distill along with the solvent and be collected in a cooled trap (liquid nitrogen).

-

The resulting distillate contains the concentrated aroma compounds, which can then be further concentrated and analyzed.

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to adsorb volatile compounds from the headspace of a sample or directly from a liquid sample[13][14][15]. It is a rapid and sensitive method, well-suited for screening purposes[14].

Protocol for Headspace SPME (HS-SPME):

-

Place a known amount of the homogenized food sample (e.g., 5 g) into a headspace vial.

-

Add an internal standard for quantification.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Instrumental Analysis

Gas chromatography (GC) is the primary technique for separating complex mixtures of volatile compounds. Coupling GC with different detectors allows for both sensory evaluation and chemical identification.

-

Gas Chromatography-Olfactometry (GC-O): GC-O allows for the sensory detection of odor-active compounds as they elute from the GC column[16][17]. A portion of the column effluent is directed to a sniffing port where a trained panelist can assess the odor quality and intensity of each compound. This technique is invaluable for identifying the most potent aroma contributors in a complex mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification and quantification of volatile compounds[18][19][20]. As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that can be used for identification by comparison to spectral libraries. For the analysis of sulfur compounds, a sulfur-specific detector such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) can be used in parallel with the MS to enhance selectivity and sensitivity[16][21].

Caption: General experimental workflow for the analysis of volatile savory compounds.

Conclusion

While direct evidence for the significant contribution of 2-mercaptobutanal to savory aroma profiles remains to be established, its chemical structure strongly suggests a plausible formation pathway from the amino acid isoleucine during the thermal processing of food. This technical guide has provided a comprehensive overview of the likely formation mechanisms and the detailed experimental protocols required for the analysis of such a compound. The provided quantitative data for other key savory sulfur compounds offers a valuable benchmark for future research in this area. Researchers and scientists in the fields of food chemistry and flavor science are encouraged to apply the methodologies outlined herein to investigate the potential presence and sensory relevance of 2-mercaptobutanal and other novel sulfur compounds in a variety of food systems. A deeper understanding of the complex interplay of these potent aroma compounds will continue to drive innovation in the development of flavorful and appealing food products.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. beefresearch.org [beefresearch.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Strecker degradation - Wikipedia [en.wikipedia.org]

- 8. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brewingforward.com [brewingforward.com]

- 10. mdpi.com [mdpi.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ingenieria-analitica.com [ingenieria-analitica.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Mercaptobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobutanal is a volatile sulfur compound and a Strecker aldehyde formed from the degradation of the amino acid methionine in the presence of a dicarbonyl compound. It is a potent aroma compound found in a variety of foods and beverages, contributing to both desirable and undesirable flavors. Accurate and sensitive quantification of 2-mercaptobutanal is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and food science. This application note provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 2-mercaptobutanal, including sample preparation, derivatization, and detailed analytical protocols.

Analytical Challenges

The analysis of 2-mercaptobutanal by GC-MS presents several challenges due to its high volatility, reactivity, and low concentrations in complex matrices. Its thiol group is susceptible to oxidation, and its aldehyde functional group can participate in various reactions, leading to analyte loss and inaccurate quantification. To overcome these challenges, careful sample preparation and often derivatization are required to enhance stability and improve chromatographic performance.

Sample Preparation

The choice of sample preparation technique is critical for the successful analysis of 2-mercaptobutanal and depends on the sample matrix.

Solid Phase Microextraction (SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices. For the analysis of 2-mercaptobutanal, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its affinity for a broad range of analytes, including sulfur compounds.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction can be employed to extract 2-mercaptobutanal from liquid samples into an organic solvent. This technique is useful for concentrating the analyte and removing non-volatile matrix components. However, care must be taken to minimize analyte loss due to volatility during solvent evaporation steps.

Derivatization

To improve the thermal stability and chromatographic behavior of 2-mercaptobutanal, derivatization is highly recommended. The aldehyde functional group can be targeted with various reagents.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA is a common derivatizing agent for aldehydes and ketones. It reacts with the carbonyl group to form a stable oxime derivative. These derivatives are less volatile and more stable than the parent aldehyde, leading to improved peak shape and sensitivity in GC-MS analysis. The resulting PFBHA-oxime of 2-mercaptobutanal can be readily analyzed by GC-MS. The derivatization reaction typically forms two isomers (syn and anti), which may or may not be chromatographically resolved depending on the column and conditions used.

Experimental Protocols

Below are detailed protocols for the GC-MS analysis of 2-mercaptobutanal using HS-SPME with PFBHA derivatization.

Protocol 1: HS-SPME with On-Fiber Derivatization

This protocol is suitable for the analysis of 2-mercaptobutanal in liquid samples such as beverages or aqueous extracts of solid samples.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)

-

Sodium chloride (NaCl)

-

Sample

-

Internal standard (e.g., 2-methyl-3-furanthiol)

Procedure:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.

-

Add 50 µL of the internal standard solution to the vial.

-

Add 100 µL of the PFBHA solution to the vial.

-

Immediately cap the vial and vortex for 30 seconds.

-

Place the vial in a heating block or water bath at 60°C for 30 minutes for simultaneous extraction and derivatization.

-